molecular formula C12H14O3 B12771585 Unii-4jna7pvv8E

Unii-4jna7pvv8E

Cat. No.: B12771585
M. Wt: 206.24 g/mol
InChI Key: UMSHXRVBYUKRDF-GHMZBOCLSA-N
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Description

. This compound is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of an ethyl ester group and a 4-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- typically involves the reaction of 4-methylbenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring-opening and subsequent ring-closure to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired product from by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also modulate signaling pathways by interacting with key proteins involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-phenyl-2-oxiranecarboxylate
  • Ethyl 3-(4-chlorophenyl)-2-oxiranecarboxylate
  • Ethyl 3-(4-nitrophenyl)-2-oxiranecarboxylate

Uniqueness

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, trans- is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct in terms of reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (2R,3R)-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11-/m1/s1

InChI Key

UMSHXRVBYUKRDF-GHMZBOCLSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

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